molecular formula C20H21NO2S B2654558 N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide CAS No. 1705803-39-9

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2654558
CAS No.: 1705803-39-9
M. Wt: 339.45
InChI Key: XPSOXNDIXRFECG-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

“N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide” is likely to exhibit STING-agonistic activity, similar to other benzo[b]thiophene-2-carboxamide derivatives . Upon activation, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .

Future Directions

The future directions for “N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide” could involve further exploration of its STING-agonistic activity and potential applications in immunotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 1-benzothiophene-2-carboxylic acid with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide: Known for its analgesic properties and unique structure.

    N-(2-methoxy-2-phenylbutyl)-1-naphthamide: Investigated for its potential therapeutic and environmental applications.

Uniqueness

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSOXNDIXRFECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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